molecular formula C24H27NO6 B557470 Fmoc-Glu-OtBu CAS No. 84793-07-7

Fmoc-Glu-OtBu

Cat. No. B557470
CAS RN: 84793-07-7
M. Wt: 425.5 g/mol
InChI Key: GOPWHXPXSPIIQZ-FQEVSTJZSA-N
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Description

Fmoc-Glu(OtBu)-OH, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is widely used as a building block in peptide synthesis for the protection of amine groups .


Synthesis Analysis

Fmoc-Glu(OtBu)-OH is the standard Fmoc-protected derivative of Glu used in peptide synthesis. The t-butyl ester of the side chain is removed under the same conditions used to cleave peptides from Wang resin or Rink amide resin . It has also been used in the chemical synthesis of a polypeptide backbone derived from the primary sequence of the cancer protein NY-ESO-1 .


Molecular Structure Analysis

The empirical formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 and its molecular weight is 425.47 g/mol .


Chemical Reactions Analysis

Fmoc-Glu(OtBu)-OH is suitable for Fmoc solid-phase peptide synthesis . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Physical And Chemical Properties Analysis

Fmoc-Glu(OtBu)-OH is a white to slight yellow to beige powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

  • Self-Assembly and Nanoarchitecture Design : Fmoc-Glu(OtBu)-OH has demonstrated potential in designing novel nanoarchitectures. Its self-assembled structures under various conditions like temperature and pH show unique properties like sphere and broom stick-like morphologies, which can have applications in material chemistry, bioscience, and biomedicine (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Artificial Receptors : It has been used in the synthesis of cyclic peptides containing δ-sugar amino acids, acting as artificial receptors. These receptors have shown weak binding with certain purines, indicating their potential application in biochemical receptor design (Billing & Nilsson, 2005).

  • Peptide Synthesis : Fmoc-Glu-OtBu is used in the synthesis of peptides, particularly those terminating in asparagine or glutamine. This method involves attaching Fmoc-Asp-OtBu or Fmoc-Glu-OtBu via their side-chain carboxyl group to a resin functionalized with a specific linker for peptide amides (Breipohl, Knolle, & Stüber, 2009).

  • Drug Delivery : In cancer treatment, Fmoc-Glu(OtBu)-OH has been used to conjugate Paclitaxel (PTX) to folate-modified adenovirus nanoparticles. This has enhanced targeting and residence time in tumor sites, showcasing its potential in tumor-targeted drug delivery systems (Shan, Cui, Du, Wan, Qian, Achilefu, & Gu, 2012).

  • Electrophoresis Studies : It has also been used in capillary zone electrophoresis for the enantioseparation of N-Fmoc amino acids, demonstrating its utility in analytical chemistry (Hong-li, 2005).

Safety And Hazards

Fmoc-Glu(OtBu)-OH should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Fmoc-Glu(OtBu)-OH has been used in the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu (OtBu)-OH), Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp (OtBu)-OH), and Na-Fmoc-Ne-Boc-L-lysine (Fmoc-Lys (Boc)-OH). The self-assembled architecture formed by the charge aliphatic amino acids were assessed under different conditions such as concentration, temperature, and pH . The self-assembled structures formed by modified amino acids are a facile route to design novel nanoarchitectures which may be potentially useful in future for various types of applications in the field of material chemistry, bioscience, and biomedical .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWHXPXSPIIQZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426921
Record name Fmoc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu-OtBu

CAS RN

84793-07-7
Record name Fmoc-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
W Tegge, CFS Bonafe… - … journal of peptides, 2010 - downloads.hindawi.com
Side-chain oligo-and polyglutamylation represents an important posttranslational modification in tubulin physiology. The particular number of glutamate units is related to specific …
Number of citations: 4 downloads.hindawi.com
H Huang, GH Joe, SR Choi, SN Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
Peptide nucleic acids (PNAs) developed in the last decades, are particularly promising clue compounds of nucleic acid mimics, in which the natural sugar-phosphate backbone has …
Number of citations: 9 koreascience.kr
G BREIPOHL, J KNOLLE… - International Journal of …, 1990 - Wiley Online Library
… The method involves quantitative attachment of Fmoc-Asp-OtBu or Fmoc-Glu-OtBu via their side-chain carboxyl group to a resin functionalized with our TMBPA linker for peptide amides. …
Number of citations: 33 onlinelibrary.wiley.com
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
G Gellerman, A Elgavi, Y Salitra… - The Journal of Peptide …, 2001 - Wiley Online Library
Protected N α ‐(aminoallyloxycarbonyl) and N α ‐(carboxyallyl) derivatives of all natural amino acids (except proline), and their chiral inverters, were synthesized using facile and …
Number of citations: 45 onlinelibrary.wiley.com
SA Kates, F Albericio - Letters in Peptide Science, 1995 - Springer
Although fluoride-labile protecting groups and linkers have been developed in solid-phase peptide synthesis to add an extra level of orthogonality, fluoride ions were found to convert α-…
Number of citations: 19 link.springer.com
T Assad, R Mansour, I Abou Hajar - 2017 - inis.iaea.org
Fmoc-Thr (tBu)-OL was synthesis starting from Fmoc-Thr (tBu)-OH by carboxyl group reduction to hydroxyl group using sodium boranohydride after activation of carboxyl group by HATU…
Number of citations: 0 inis.iaea.org
NLEO BENOITON, FMF CHHN - International Journal of …, 1994 - Wiley Online Library
Fmoc‐glutamic acid is converted by thionyl chloride into the dichloride, which spontaneously cyclizes to Fmoc‐pyroglutamyl chloride. The latter is stable to water. Pure Fmoc‐…
Number of citations: 11 onlinelibrary.wiley.com

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